2-(4-chlorophenyl)-3-methyl-1H-pyrrole
Description
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H10ClN/c1-8-6-7-13-11(8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |
InChI Key |
CHSWBWWWOWFNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Heterocycle Size: The target compound’s five-membered pyrrole contrasts with six-membered rings in PYR (pyridinone) and Fenvalerate (pyrethroid ester), impacting ring strain and electronic properties.
- Substituent Patterns : Dual chlorophenyl groups in the ethyl pyrrole derivative increase lipophilicity compared to the single chlorophenyl group in the target compound.
- Functional Groups: Fenvalerate’s ester and cyano groups enhance insecticidal activity , while indole derivatives leverage fused aromatic systems for anti-inflammatory effects .
Physicochemical Properties
- Lipophilicity : The chlorophenyl group increases logP values across analogs. For example, Fenvalerate (logP ~6.1) is highly lipophilic, favoring agrochemical applications , whereas the target compound (estimated logP ~3.5) may balance solubility and permeability for pharmaceutical use.
- Melting Points : Pyrazolone derivatives (e.g., ) exhibit high melting points (303–306°C) due to crystalline packing and hydrogen bonding , whereas pyrrole-based compounds likely have lower melting points.
Preparation Methods
α-Hydroxyketone-Based MCR
A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and amines under acetic acid catalysis provides polysubstituted pyrroles. For the target compound:
-
α-Hydroxyketone : 4-Chlorophenylglycolaldehyde
-
Oxoacetonitrile : 3-Oxobutanenitrile
-
Amine : Ammonium acetate
Conditions
Phenacyl Azide and α,β-Unsaturated Aldehyde Coupling
Phenacyl azides react with α,β-unsaturated aldehydes bearing a 4-chlorophenyl group at room temperature using thiourea as an organocatalyst.
Advantage : High atom economy and scalability.
Knorr Pyrrole Synthesis
The Knorr method utilizes α-aminoketones cyclized under acidic conditions. For this compound, the aminoketone 4 (4-chlorophenylacetone oxime) is treated with hydrochloric acid.
Procedure
-
Oxime Formation : 4-Chlorophenylacetone + hydroxylamine → oxime.
-
Reduction : Oxime → α-aminoketone using Zn/HCl.
-
Cyclization : HCl/EtOH reflux, 6 hours.
Post-Synthetic Functionalization
Chlorination of Pre-Formed Pyrroles
Ethyl 3-methyl-1H-pyrrole-2-carboxylate undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 3-methyl-1H-pyrrole-2-boronic acid with 4-chlorophenyl bromide provides an alternative route.
Comparative Analysis of Methods
Mechanistic and Structural Considerations
-
Regioselectivity : In MCRs, the 4-chlorophenyl group directs electrophilic substitution to the α-position of the pyrrole.
-
Crystallography : X-ray studies confirm planar pyrrole rings with dihedral angles of 60–80° between aryl substituents.
-
Spectroscopic Validation : ¹H NMR (CDCl₃) for this compound shows characteristic peaks at δ 6.85 (pyrrole-H), 7.35–7.45 (Ar-H), and 2.30 (CH₃).
Industrial and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
